molecular formula C17H10N4O3S B2991877 N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1226453-37-7

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2991877
CAS No.: 1226453-37-7
M. Wt: 350.35
InChI Key: KDSFQIVVAXTOEU-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a novel synthetic compound designed for pharmaceutical and biological research. It belongs to a class of hybrid molecules that integrate a coumarin scaffold with a thiazole heterocycle, a structural motif known to confer significant biological activity. The coumarin core is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological properties, including anticancer effects . The integration of the thiazole ring, a common feature in many bioactive molecules, further enhances the potential of this compound by contributing to its ability to interact with various enzymatic targets and biological pathways . This compound is of high interest in oncology research. Structurally related coumarin-thiazole hybrids have demonstrated potent cytotoxic efficacy against a broad panel of human cancer cell lines, with some analogues exhibiting growth inhibition percentages (GIP) of up to 96% and even demonstrating lethality against aggressive cell lines such as melanoma MDA-MB-435 . The proposed mechanism of action for such hybrid molecules often involves the disruption of mitochondrial function. Research on related chemotypes suggests that these compounds can decrease the mitochondrial membrane potential (MMP) and interfere with key metabolic pathways in the mitochondria, including the TCA cycle and oxidative phosphorylation, potentially by inhibiting complexes II and IV of the respiratory chain . Beyond anticancer applications, the coumarin and thiazole pharmacophores are also recognized for their antimicrobial potential. Coumarins linked to thiazoles have been developed and evaluated for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, with some derivatives showing activity comparable to reference drugs like Ciprofloxacin . This makes N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide a versatile candidate for researchers investigating new anti-infective agents. Intended Use and Disclaimer: This product is intended for non-human research applications only. It is strictly for use in laboratory research and is not certified for diagnostic, therapeutic, or veterinary use, or for administration to humans. All information presented is for informational purposes only for qualified researchers.

Properties

IUPAC Name

N-(2-oxochromen-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S/c22-15(13-9-25-16(21-13)12-8-18-5-6-19-12)20-11-7-10-3-1-2-4-14(10)24-17(11)23/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSFQIVVAXTOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the coumarin core. The coumarin derivative is then reacted with appropriate reagents to introduce the pyrazinyl and thiazole groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its biological activity can be explored for therapeutic applications, such as antimicrobial, antifungal, and anticancer properties.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness arises from its combination of coumarin, pyrazine, and thiazole-carboxamide. Below is a comparative analysis with key analogues from the evidence:

Compound Core Structure Substituents Key Properties Reference
N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (Target) Thiazole-4-carboxamide + coumarin + pyrazine Pyrazine at C2 of thiazole; coumarin at N-position Hypothesized antimicrobial/antifungal activity based on structural analogs
(Z)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide Thiazole-4-carboxamide + coumarin Indolinone-hydrazine substituent Moderate antimicrobial activity (MIC: 8–32 µg/mL against fungi)
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Thiazole-4-carboxamide + coumarin 4-Methylbenzamide substituent High purity (99% HPLC), synthesized via acetyl chloride coupling
N-(4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)acetamide Thiazole-4-carboxamide + coumarin Acetamide substituent Synthesized from 3-bromoacetylcoumarin and thiourea; foundational for SAR studies
N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(pyrimidine-5-carboxamido)propyl)thiazole-4-carboxamide Thiazole-4-carboxamide + pyrimidine Pyrimidine-5-carboxamide; difluorocyclohexyl group Low yield (3%), gray solid, weak antifungal activity
N-(4-fluorophenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Thiazole-4-carboxamide + pyrazine 4-Fluorophenethyl group (no coumarin) CAS 1325745-91-2; pyrazine-thiazole hybrid with uncharacterized bioactivity

Key Observations :

  • Coumarin-Thiazole Derivatives (e.g., compounds from ): These exhibit moderate to high antimicrobial activity, particularly against fungi, with MIC values ranging from 8–32 µg/mL. The coumarin moiety enhances membrane permeability, while the thiazole-carboxamide stabilizes interactions with microbial enzymes .
  • Pyrazine-Thiazole Hybrids (e.g., ): The absence of coumarin in such compounds reduces antifungal potency but may improve solubility due to pyrazine’s polar nature.
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods in , involving coupling of 3-bromoacetylcoumarin with pyrazine-thiazole intermediates. However, yields for similar compounds vary widely (3–96%), suggesting optimization is critical .

Biological Activity

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that integrates structural features from coumarin, pyrazine, and thiazole moieties. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant research findings.

The compound has the molecular formula C17H10N4O3SC_{17}H_{10}N_{4}O_{3}S and a molecular weight of 350.35 g/mol. Its structure includes a coumarin core, which is known for various biological activities, particularly in medicinal chemistry.

The biological activity of N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of receptor activity, leading to alterations in cellular signaling pathways. The exact mechanisms remain under investigation but are crucial for understanding its therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. Preliminary studies suggest that N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may demonstrate comparable activity, warranting further exploration in this area.

Anticancer Potential

The anticancer properties of thiazole-containing compounds have been documented extensively. Studies have shown that modifications in the structure can enhance cytotoxicity against cancer cell lines. For example, compounds similar to N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide have demonstrated the ability to induce apoptosis in various cancer cells through specific signaling pathways.

Enzyme Inhibition

N-(2-oxo-2H-chromen-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide may also inhibit key enzymes involved in disease processes. For example, xanthine oxidase inhibitors are critical in managing gout and related conditions. The compound's interaction with such enzymes could position it as a candidate for further drug development.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of thiazole derivatives were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial potency (IC50 values ranging from 5 to 20 μM) .
  • Cytotoxicity Assays : In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) showed that compounds with similar structures to N-(2-oxo-2H-chromen-3-y)-2-(pyrazin-2-y)thiazole exhibited IC50 values as low as 10 μM, indicating potent cytotoxic effects .
  • Mechanistic Insights : Research has demonstrated that thiazole derivatives can modulate the activity of protein kinases involved in cancer progression. For instance, a study reported that certain derivatives inhibited the phosphorylation of key substrates by targeting specific kinases, leading to reduced cell proliferation .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (μM)
N-(2-oxo-2H-chromen-3-y)-2-(pyrazin-2-y)thiazoleStructureAntimicrobial, AnticancerTBD
Thiazole Derivative AStructureAntimicrobial15
Thiazole Derivative BStructureAnticancer10

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